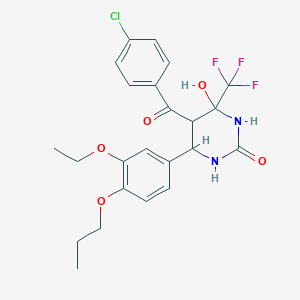

5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound that belongs to the class of tetrahydropyrimidinones

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4-Chlorbenzoyl)-6-(3-Ethoxy-4-propoxyphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydropyrimidin-2(1H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien umfassen oft substituierte Benzoylchloride, Ethoxy- und Propoxyphenyl-Derivate sowie Trifluormethylketone. Die Reaktionsbedingungen können die Verwendung von starken Basen, Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium- oder Kupferkomplexen umfassen.

Industrielle Produktionsverfahren

In industrieller Umgebung würde die Produktion dieser Verbindung die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxygruppe, was zur Bildung von Ketonen oder Aldehyden führt.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Alkohole umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen und verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Ketone ergeben, während die Reduktion Alkohole erzeugen kann.

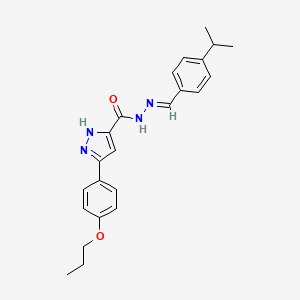

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch sie in der organischen Synthese wertvoll ist.

Biologie

In der biologischen Forschung kann die Verbindung auf ihr Potenzial als Arzneimittelkandidat untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren könnte.

Medizin

In der Medizin kann die Verbindung potenzielle therapeutische Anwendungen haben. Ihre Fähigkeit, biologische Pfade zu modulieren, könnte sie für die Behandlung von Krankheiten wie Krebs, Entzündungen oder Infektionskrankheiten nützlich machen.

Industrie

In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(4-Chlorbenzoyl)-6-(3-Ethoxy-4-propoxyphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydropyrimidin-2(1H)-on würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Es kann durch Bindung an Enzyme oder Rezeptoren wirken, deren Aktivität modulieren und zelluläre Pfade beeinflussen. Die Trifluormethylgruppe und die aromatischen Ringe könnten bei diesen Wechselwirkungen eine entscheidende Rolle spielen, wodurch die Bindungsaffinität und Spezifität der Verbindung erhöht werden.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group and aromatic rings could play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

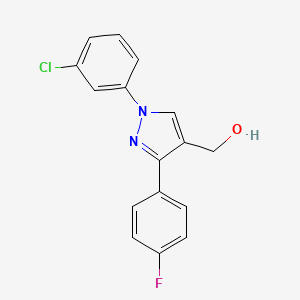

Ähnliche Verbindungen

- 5-(4-Chlorbenzoyl)-6-phenyl-4-hydroxy-4-(trifluormethyl)tetrahydropyrimidin-2(1H)-on

- 5-(4-Chlorbenzoyl)-6-(3-Methoxy-4-propoxyphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydropyrimidin-2(1H)-on

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen kann 5-(4-Chlorbenzoyl)-6-(3-Ethoxy-4-propoxyphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydropyrimidin-2(1H)-on aufgrund des Vorhandenseins der Ethoxy- und Propoxygruppen einzigartige Eigenschaften aufweisen. Diese Gruppen können die Löslichkeit, Reaktivität und biologische Aktivität der Verbindung beeinflussen, wodurch sie sich von ihren Analoga unterscheidet.

Eigenschaften

Molekularformel |

C23H24ClF3N2O5 |

|---|---|

Molekulargewicht |

500.9 g/mol |

IUPAC-Name |

5-(4-chlorobenzoyl)-6-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C23H24ClF3N2O5/c1-3-11-34-16-10-7-14(12-17(16)33-4-2)19-18(20(30)13-5-8-15(24)9-6-13)22(32,23(25,26)27)29-21(31)28-19/h5-10,12,18-19,32H,3-4,11H2,1-2H3,(H2,28,29,31) |

InChI-Schlüssel |

XDZTUBPFICBOGE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12015623.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)

![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015640.png)

![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12015652.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)

![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12015679.png)

![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)